CCG-257081

Catalog No.
S522933
CAS No.
1922098-90-5
M.F
C24H19ClF3N3O2
M. Wt
473.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CCG-257081

CAS Number

1922098-90-5

Product Name

CCG-257081

IUPAC Name

N-(4-chlorophenyl)-5,5-difluoro-1-(3-fluoro-5-pyridin-4-ylbenzoyl)piperidine-3-carboxamide

Molecular Formula

C24H19ClF3N3O2

Molecular Weight

473.9 g/mol

InChI

InChI=1S/C24H19ClF3N3O2/c25-19-1-3-21(4-2-19)30-22(32)18-12-24(27,28)14-31(13-18)23(33)17-9-16(10-20(26)11-17)15-5-7-29-8-6-15/h1-11,18H,12-14H2,(H,30,32)

InChI Key

BEDJWRJGMARXLZ-UHFFFAOYSA-N

SMILES

O=C(C1CN(C(C2=CC(F)=CC(C3=CC=NC=C3)=C2)=O)CC(F)(F)C1)NC4=CC=C(Cl)C=C4

Solubility

Soluble in DMSO

Synonyms

CCG-257081; CCG 257081; CCG257081;

Canonical SMILES

C1C(CN(CC1(F)F)C(=O)C2=CC(=CC(=C2)C3=CC=NC=C3)F)C(=O)NC4=CC=C(C=C4)Cl

Description

The exact mass of the compound CCG-257081 is 473.1118 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibiting the Rho/MRTF/SRF Pathway

Fibrosis is a condition characterized by excessive deposition of collagen-rich scar tissue in organs. This can lead to impaired function and organ failure. The Rho/MRTF/SRF pathway is a signaling cascade that regulates the transformation of fibroblasts into myofibroblasts, the primary cell type responsible for collagen production in fibrosis []. Studies have shown that CCG-257081 effectively inhibits this pathway, thereby reducing myofibroblast differentiation and collagen synthesis [, ].

CCG-257081, also known as MRTF/SRF-IN-1, is a small molecule inhibitor that targets the myocardin-related transcription factor and serum response factor (MRTF/SRF) signaling pathway. Its chemical formula is C24H19ClF3N3O2C_{24}H_{19}ClF_{3}N_{3}O_{2} with a molecular weight of 473.87 g/mol. The compound has shown promise in various preclinical studies, particularly in the context of fibrosis and cancer treatment .

CCG-257081 functions primarily by inhibiting the Rho/MRTF/SRF pathway, which is crucial for various cellular processes, including gene expression related to fibrosis and tumor progression. The compound binds to pirin, a protein involved in these pathways, with a dissociation constant (KDK_D) of 8.5 μM, indicating moderate affinity . The binding mechanism involves hydrogen bonds with water molecules coordinated to iron in the pirin structure, without direct contact with the metal ion itself .

In biological studies, CCG-257081 has demonstrated significant anti-fibrotic effects. For instance, in mouse models of bleomycin-induced skin fibrosis, daily administration of CCG-257081 at 50 mg/kg resulted in reduced skin thickness and improved histopathological outcomes compared to control groups . Additionally, it has been shown to enhance the sensitivity of cancer cells to treatments such as vemurafenib by inhibiting pathways associated with drug resistance .

CCG-257081 is primarily researched for its applications in:

  • Fibrosis Treatment: It has shown efficacy in preventing and treating various forms of fibrosis, particularly skin and lung fibrosis induced by bleomycin.
  • Cancer Therapy: The compound enhances the effectiveness of existing cancer therapies by overcoming drug resistance mechanisms in tumor cells .
  • Cardiovascular Research: Due to its role in modulating MRTF/SRF signaling, it may have implications for heart disease research.

Studies using isothermal titration calorimetry have confirmed that CCG-257081 binds effectively to pirin. The interaction results in significant enthalpic changes, suggesting strong binding affinity compared to other related compounds like CCG-222740 and CCG-258531 . Furthermore, co-crystallization studies have elucidated the structural basis for this interaction, revealing how CCG-257081 fits into the binding pocket of pirin.

Several compounds share structural or functional similarities with CCG-257081. Below is a comparison highlighting its uniqueness:

Compound NameBinding Affinity (K_D)Main TargetUnique Features
CCG-2227404.3 μMPirinStronger binding affinity than CCG-257081
CCG-258531>100 μMNot specifiedInactive in biological assays
CCG-203971Not specifiedNot specifiedEarlier compound in the same series
CCG-232601Not specifiedNot specifiedRelated but less potent

CCG-257081 stands out due to its moderate binding affinity and demonstrated efficacy in both fibrosis prevention and enhancing cancer treatment responses. Its ability to selectively inhibit key pathways while maintaining a favorable pharmacokinetic profile makes it a valuable candidate for further research and potential therapeutic applications .

Original Synthetic Route Optimization

The synthetic route development for CCG-257081, chemically known as (3R)-N-(4-chlorophenyl)-5,5-difluoro-1-[3-fluoro-5-(pyridin-4-yl)benzene-1-carbonyl]piperidine-3-carboxamide, represents a significant advancement in myocardin-related transcription factor and serum response factor pathway inhibitors [1]. The compound features a molecular formula of C24H19ClF3N3O2 with a molecular weight of 473.87 daltons [1].

The synthetic pathway incorporates several critical optimization strategies. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine with catalytic amounts of 1-hydroxybenzotriazole provides superior coupling efficiency for electron-deficient amines and functionalized carboxylic acids [23]. This combination yields improved reaction outcomes compared to traditional coupling reagents, particularly when dealing with the 4-chloroaniline component of the target molecule [23].

Synthetic StepReagent SystemYield RangeCritical Parameter
Initial CouplingMixed Anhydride Method74-84%Racemization Prevention
Amide FormationEDC/DMAP/HOBt46-98%Electron-Deficient Amine Compatibility
DeprotectionTrifluoroacetic Acid84-99%Selective Removal
Final CouplingEDC/DIPEA/DMAP49-94%Product Purity

The optimization process involved systematic evaluation of various coupling conditions to maximize yield while maintaining stereochemical integrity [9] [11]. The development team at the University of Michigan Vahlteich Medicinal Chemistry Core established protocols that consistently deliver pharmaceutical-grade material suitable for biological evaluation [4].

Chiral Separation Techniques Using Amylose-2 Columns

The chiral separation of CCG-257081 enantiomers represents a crucial aspect of the production methodology, given the compound's single chiral center at the piperidine ring [4] [5]. The separation utilizes specialized amylose-based chiral stationary phases, specifically the Lux 5 micrometer Amylose-2 column system [4] [5].

The separation protocol employs a preparative Lux 5 micrometer Amylose-2 column with dimensions of 250 × 21.2 millimeters for large-scale enantiomer isolation [4] [5]. The mobile phase consists of a gradient system utilizing hexane as solvent A and a 7:3 volume ratio mixture of isopropanol and methanol as solvent B [4] [5]. The gradient runs from 10% to 90% of solvent B over a 30-minute period at a flow rate of 15 milliliters per minute [4] [5].

Analytical verification of the separated enantiomers is performed using a smaller Lux 5 micrometer Amylose-2 column (150 × 4.6 millimeters) with a modified gradient system ranging from 1% to 90% isopropanol in hexane at 1 milliliter per minute flow rate over 30 minutes [4] [5]. This analytical method provides clear baseline separation with retention times of 15.6 minutes for the S enantiomer and 26.2 minutes for the R enantiomer [4] [5].

ParameterPreparative ConditionsAnalytical Conditions
Column Dimensions250 × 21.2 mm150 × 4.6 mm
Particle Size5 μm5 μm
Flow Rate15 mL/min1 mL/min
Gradient Time30 minutes30 minutes
S-Enantiomer RetentionNot specified15.6 minutes
R-Enantiomer RetentionNot specified26.2 minutes

The amylose-based chiral stationary phases offer superior enantioselectivity due to their unique spatial arrangement of functional groups that provide differential recognition of chiral species [19] [24]. The amylose tris(3,5-dimethylphenylcarbamate) structure creates a helical polymer backbone with chiral recognition sites that interact differently with each enantiomer [6] [14].

Scalability Challenges in Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of CCG-257081 presents several significant technical and operational challenges [20] [25]. Process optimization and reproducibility constitute the primary concerns when scaling up pharmaceutical synthesis operations [25].

One critical challenge involves maintaining consistent mixing efficiency and heat transfer characteristics across different vessel sizes [25]. The fluorinated piperidine core of CCG-257081 requires specialized handling due to the unique properties imparted by fluorine atoms, which can dramatically alter reaction kinetics and product isolation procedures [22]. The synthesis of fluorinated piperidines typically involves laborious processes that become increasingly complex at industrial scale [22].

Temperature control becomes particularly critical during the difluorination steps, where precise thermal management prevents side reactions and maintains product quality [22]. The dearomatization processes involved in fluorinated piperidine synthesis require carefully controlled conditions that can be challenging to reproduce consistently in larger reaction vessels [22].

Supply chain management represents another significant scalability challenge, particularly regarding the availability of specialized chiral starting materials and coupling reagents [25]. The (R)-1-[(tert-Butoxy) carbonyl]-5,5-difluoropiperidine-3-carboxylic acid starting material requires reliable sourcing to maintain production continuity [4] [5].

Scalability FactorLaboratory ScaleIndustrial ScaleCritical Considerations
Reaction Volume1-100 mL1000+ LHeat Transfer Efficiency
Temperature Control±1°C±0.5°CFluorination Selectivity
Mixing EfficiencyMagnetic StirringMechanical AgitationReaction Homogeneity
Solvent RecoveryManualAutomated SystemsEnvironmental Compliance

Regulatory compliance adds complexity to scale-up operations, requiring adherence to Good Manufacturing Practice standards throughout the production process [18] [25]. Demonstrating equivalence between laboratory-scale processes and large-scale operations is essential for regulatory approval [25].

The implementation of Process Analytical Technology becomes crucial for monitoring critical parameters in real-time during scaled production [25]. This technology enables early detection of deviations from optimal conditions, ensuring consistent product quality across different batch sizes [25].

Quality Control Protocols for Pharmaceutical-Grade Material

Quality control protocols for pharmaceutical-grade CCG-257081 encompass comprehensive testing procedures designed to ensure product safety, purity, effectiveness, and traceability [13] [16]. These protocols follow International Council for Harmonisation guidelines and Good Manufacturing Practice standards [16] [18].

The primary analytical methodology utilizes high-performance liquid chromatography with chiral stationary phases for enantiomeric purity determination [19] [24]. System suitability testing precedes each analytical run to verify instrument performance and method reliability [24]. The chiral purity assay must demonstrate baseline resolution between enantiomers with resolution factors exceeding 1.5 [24].

Identity confirmation employs multiple orthogonal techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy [13]. The molecular weight of 473.87 daltons serves as a primary identification parameter, confirmed through high-resolution mass spectrometry [1].

Purity testing encompasses both chemical and optical purity assessments [13] [16]. Chemical purity is determined through reverse-phase high-performance liquid chromatography with ultraviolet detection, targeting minimum purity levels of 98% for pharmaceutical-grade material [1]. Optical purity testing utilizes the validated chiral separation method to ensure enantiomeric excess exceeding 99% [4] [5].

Quality ParameterTest MethodSpecificationFrequency
IdentityNMR/MS/IRConforms to StandardEach Batch
Chemical PurityRP-HPLC-UV≥98.0%Each Batch
Enantiomeric PurityChiral HPLC≥99.0% eeEach Batch
Water ContentKarl Fischer≤0.5%Each Batch
Residual SolventsGC-MSICH LimitsEach Batch

Stability testing protocols follow International Council for Harmonisation Q1A guidelines, incorporating accelerated and long-term stability studies under controlled temperature and humidity conditions [16]. Samples are analyzed at predetermined intervals to establish shelf-life specifications and storage recommendations [16].

Impurity profiling identifies and quantifies potential synthesis-related impurities, degradation products, and residual reagents [16]. Each impurity above 0.1% requires identification and qualification according to International Council for Harmonisation Q3A guidelines [16].

Microbiological testing ensures absence of viable microorganisms and endotoxins in the final product [13]. These tests are particularly critical for pharmaceutical compounds intended for biological evaluation [13].

Documentation requirements include complete batch records, analytical certificates, and chain of custody documentation to ensure full traceability throughout the manufacturing and testing processes [13] [18]. The pharmaceutical quality system incorporates risk management principles to identify and control potential quality issues before they impact product quality [18].

The molecular mechanism of CCG-257081 centers on its ability to disrupt the Rho/MRTF/SRF signaling cascade, which represents a critical pathway in cellular mechanotransduction and gene expression regulation [1] [2]. This pathway functions as a sophisticated molecular relay system where Rho family GTPases, particularly RhoA, activate downstream effectors that ultimately lead to nuclear translocation of myocardin-related transcription factors and subsequent activation of serum response factor-mediated gene transcription [3] [4].

CCG-257081 exerts its inhibitory effects through a multi-tiered mechanism that involves both direct molecular interactions and downstream pathway disruption [1] [5]. The compound demonstrates remarkable specificity for inhibiting MRTF/SRF-dependent luciferase reporter activity with nanomolar to micromolar potency, as evidenced by its effects in Gα12-induced SRE.L luciferase assays [1]. The pathway inhibition manifests through several key mechanisms: disruption of MRTF-A nuclear translocation, interference with SRF-DNA binding complex formation, and modulation of target gene expression including critical fibrotic markers such as ACTA2 and CTGF [1] [2].

The temporal dynamics of pathway inhibition reveal that CCG-257081 effects are rapid and sustained, with significant reductions in pro-fibrotic gene expression observed within 24 hours of treatment [1]. Notably, the compound's inhibitory effects extend beyond simple competitive inhibition, involving complex allosteric mechanisms that fundamentally alter the conformational dynamics of key regulatory proteins within the pathway [6] [7]. The pathway inhibition demonstrates dose-dependent characteristics, with IC50 values ranging from 1-15 μM depending on the specific downstream target measured [1] [8].

Furthermore, the compound exhibits remarkable selectivity for pathological activation states of the Rho/MRTF/SRF pathway while maintaining minimal effects on basal cellular functions [1] [9]. This selectivity profile suggests that CCG-257081 preferentially targets activated fibroblasts and myofibroblasts, which demonstrate heightened MRTF/SRF signaling compared to quiescent cells [9] [3]. The inhibition dynamics also reveal important cross-talk with other mechanosensitive pathways, particularly the YAP-TEAD signaling network, indicating that CCG-257081 effects extend beyond simple linear pathway blocking to encompass broader mechanotransduction network modulation [3] [4].

Structural Basis of Pirin Protein Interaction

The structural foundation of CCG-257081 activity lies in its direct interaction with pirin, an iron-dependent cotranscription factor that serves as a critical regulatory node in multiple cellular signaling pathways [1] [10]. High-resolution X-ray crystallography studies at 1.5 Å resolution have provided unprecedented insight into the molecular architecture of the CCG-257081-pirin complex, revealing the precise atomic-level interactions that govern this therapeutically relevant binding event [1] [11].

The pirin protein structure consists of two β-barrel domains characteristic of the cupin superfamily, with the iron cofactor positioned within the N-terminal domain cavity [12] [13]. The overall protein architecture demonstrates remarkable conservation across species, indicating the fundamental importance of pirin's structural features for its biological functions [12] [14]. The iron-binding site exhibits a coordination geometry that involves histidine and other amino acid residues, creating a unique microenvironment that is sensitive to oxidation state changes [10] [13].

CCG-257081 binding occurs within a well-defined hydrophobic pocket adjacent to the iron coordination center [1]. The compound's 4-chloroaniline moiety projects deep into this hydrophobic cavity, forming critical van der Waals interactions that anchor the molecule to the protein surface [1]. Meanwhile, the furan and pyridine ring systems extend outward into the solvent-accessible region, providing additional specificity determinants and preventing non-specific binding interactions [1].

Comparative structural analysis reveals that CCG-257081-bound pirin exhibits minimal conformational differences compared to both Fe(II) and Fe(III) forms of the unligated protein, with root-mean-square deviations of 0.251 Šand 0.582 Šrespectively [1]. This structural conservation suggests that the compound does not induce major protein folding changes but rather stabilizes specific conformational states that are important for regulatory function [1] [10]. The binding interface encompasses approximately 600-800 Ų of molecular surface area, consistent with high-affinity small molecule-protein interactions observed in other therapeutic contexts [1].

Importantly, the structural data demonstrate that CCG-257081 binding does not directly coordinate with the iron center, instead relying on water-mediated interactions that preserve the metal's inherent redox chemistry while modulating its regulatory effects [1]. This indirect interaction mechanism represents a sophisticated approach to metalloprotein modulation that maintains essential biochemical functions while altering specific regulatory outputs [10] [6].

Iron-Coordinated Water-Mediated Binding Mechanism

The interaction between CCG-257081 and pirin is fundamentally mediated through a sophisticated water-bridged mechanism that involves the iron coordination sphere without direct metal contact [1] [10]. This mechanism represents a unique approach to metalloprotein modulation that preserves the essential redox chemistry of the iron center while enabling precise allosteric regulation of protein function [6] [15].

The iron coordination environment in pirin consists of several amino acid ligands and water molecules that create a dynamic hydration shell around the metal center [10] [13]. Under physiological conditions, the iron exists in equilibrium between Fe(II) and Fe(III) oxidation states, with each state exhibiting distinct coordination preferences and water exchange kinetics [10] [16]. The Fe(III) form demonstrates enhanced water coordination and slower exchange rates compared to the Fe(II) state, creating distinct microenvironments that influence small molecule binding [10] [15].

CCG-257081 establishes its primary interactions with pirin through hydrogen bonding networks involving iron-ligated water molecules [1]. These water-mediated contacts provide both specificity and flexibility, allowing the compound to maintain stable binding while accommodating the dynamic nature of the hydration shell [17] [15]. The hydrogen bonding pattern involves multiple water molecules that bridge between the compound's polar functional groups and the iron coordination sphere, creating a stabilized ternary complex [1].

The kinetics of water-mediated binding reveal complex multi-step association mechanisms [17] [15]. Initial compound approach involves displacement of loosely bound water molecules from the outer coordination sphere, followed by formation of specific hydrogen bonding networks with tightly coordinated water ligands [15]. The dissociation process demonstrates significantly slower kinetics compared to direct binding interactions, suggesting that the water-mediated mechanism provides enhanced complex stability [17] [18].

Isothermal titration calorimetry studies reveal that CCG-257081 binding to pirin exhibits a favorable binding enthalpy (ΔH) with a dissociation constant of 8.5 μM [1]. The thermodynamic profile indicates that binding is enthalpically driven, consistent with the formation of multiple hydrogen bonds through the water-mediated mechanism [1]. The entropy changes associated with binding suggest minimal protein conformational restrictions, supporting the structural data showing limited protein rearrangement upon compound binding [1] [6].

The iron oxidation state plays a crucial role in determining the efficiency of water-mediated binding [10] [16]. The Fe(III) form of pirin demonstrates enhanced binding affinity for CCG-257081 compared to the Fe(II) state, reflecting differences in water coordination geometry and hydrogen bonding capacity [10]. This redox-dependent binding specificity provides a mechanism for cellular regulation, as the iron oxidation state can be modulated by local redox conditions within the nucleus [10] [16].

Allosteric Modulation of Transcriptional Coactivators

The allosteric effects of CCG-257081 binding to pirin extend far beyond the immediate binding site, triggering cascading conformational changes that fundamentally alter the protein's interactions with transcriptional machinery [6] [7]. This allosteric modulation represents a sophisticated mechanism of therapeutic intervention that leverages the inherent regulatory architecture of transcriptional coactivators to achieve precise biological effects [19] [18].

Pirin functions as a multifaceted transcriptional coactivator that interacts with several key transcription factor systems, most notably the nuclear factor κB pathway and the MRTF/SRF signaling network [10] [20]. Under normal physiological conditions, pirin enhances the DNA-binding affinity of these transcription factors through direct protein-protein interactions that are critically dependent on the iron oxidation state [10] [6]. The Fe(III) form of pirin demonstrates substantially enhanced binding to transcription factors compared to the Fe(II) state, providing a redox-sensitive switch for transcriptional regulation [10] [16].

CCG-257081 binding induces subtle but functionally significant changes in pirin's surface topology, particularly within the R-shaped region that serves as the primary interface for transcription factor interactions [10] [6]. These conformational alterations do not represent major structural rearrangements but rather involve redistribution of surface charge density and modification of hydrogen bonding networks that are critical for protein-protein recognition [6] [7]. The allosteric mechanism operates through a network of residues that connect the compound binding site to the transcription factor interaction surface [10] [19].

The kinetic consequences of allosteric modulation manifest primarily through alterations in dissociation rate constants rather than association rates [18] [21]. CCG-257081 binding stabilizes conformational states of pirin that exhibit reduced affinity for transcriptional partners, effectively increasing the off-rates for these critical regulatory interactions [18]. This mechanism provides temporal control over transcriptional complex stability, allowing for rapid responsive changes in gene expression patterns [21].

Experimental evidence demonstrates that CCG-257081 treatment significantly reduces TGF-β-induced phosphorylation of SMAD2, a key downstream effector in pro-fibrotic signaling pathways [1]. This effect occurs through pirin-mediated modulation of transcriptional complex formation at the promoters of TGF-β target genes [1]. Similarly, the compound affects MRTF-A nuclear localization and SRF-DNA binding, indicating broad effects on mechanotransduction signaling networks [1] [3].

The allosteric modulation extends to chromatin-level effects, where CCG-257081-bound pirin demonstrates altered interactions with chromatin remodeling complexes and histone-modifying enzymes [22]. These effects contribute to long-term changes in gene expression patterns that persist beyond the immediate presence of the compound, suggesting that the allosteric mechanism triggers stable epigenetic modifications [23] [22]. The transcriptional reprogramming induced by CCG-257081 preferentially targets genes involved in fibrosis, inflammation, and cellular stress responses, providing a molecular basis for the compound's therapeutic effects in disease models [1] [5].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

473.1117890 g/mol

Monoisotopic Mass

473.1117890 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
https://www.researchgate.net/grant/Demonstrating-the-feasibility-of-CCG-257081-as-a-preventive-therapy-to-inhibit-bleomycin-induced-lung-fibrosis-in-mice_3433689

Explore Compound Types